molecular formula C8H20N2 B14541463 N~1~-(2-Ethylbutyl)ethane-1,2-diamine CAS No. 61798-07-0

N~1~-(2-Ethylbutyl)ethane-1,2-diamine

Cat. No.: B14541463
CAS No.: 61798-07-0
M. Wt: 144.26 g/mol
InChI Key: GTFLEZOKQPUEOU-UHFFFAOYSA-N
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Description

N~1~-(2-Ethylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two amine groups attached to an ethane backbone, with an additional 2-ethylbutyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethylbutyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-ethylbutyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of N1-(2-Ethylbutyl)ethane-1,2-diamine can be achieved through continuous flow processes. This involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Ethylbutyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides, acyl halides, or sulfonyl chlorides, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl halides, sulfonyl chlorides; reaction temperature50-80°C.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted ethylenediamine derivatives.

Scientific Research Applications

N~1~-(2-Ethylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of polymers, resins, and adhesives due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism by which N1-(2-Ethylbutyl)ethane-1,2-diamine exerts its effects involves its ability to act as a bidentate ligand, forming stable chelate complexes with metal ions. This chelation process can influence various molecular targets and pathways, including enzyme activity, receptor binding, and metal ion transport. The compound’s structure allows it to interact with multiple binding sites, enhancing its efficacy in various applications.

Comparison with Similar Compounds

N~1~-(2-Ethylbutyl)ethane-1,2-diamine can be compared with other ethylenediamine derivatives such as:

    Ethylenediamine: The simplest member of the ethylenediamine family, lacking the additional 2-ethylbutyl group.

    Diethylenetriamine: Contains an additional amine group, providing more binding sites for chelation.

    Triethylenetetramine: Contains two additional amine groups, further increasing its chelating ability.

The uniqueness of N1-(2-Ethylbutyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

61798-07-0

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-(2-ethylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-3-8(4-2)7-10-6-5-9/h8,10H,3-7,9H2,1-2H3

InChI Key

GTFLEZOKQPUEOU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCCN

Origin of Product

United States

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